

Application Note: HPLC-Based Quantification of Tyramine in Cheese and Wine Samples

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Compound of Interest

Compound Name: Tyramine

Cat. No.: B021549

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Abstract

This application note provides a comprehensive protocol for the quantitative analysis of **tyramine** in cheese and wine samples using High-Performance Liquid Chromatography (HPLC) with UV detection. **Tyramine**, a biogenic amine, is naturally present in fermented foods and beverages, and its concentration is a critical parameter for food safety and quality assessment. Elevated levels of **tyramine** can trigger adverse physiological reactions in susceptible individuals. The described methodology includes detailed procedures for sample preparation, chromatographic separation, and quantification. Representative data on **tyramine** levels in various cheese and wine types are presented in tabular format for easy reference.

Introduction

Tyramine is a naturally occurring monoamine compound derived from the decarboxylation of the amino acid tyrosine.[1][2] It is commonly found in aged, fermented, and spoiled foods.[1][2] While generally metabolized in the body by monoamine oxidase (MAO), high concentrations of ingested **tyramine** can lead to adverse health effects, including headaches, migraines, and hypertensive crises, particularly in individuals taking monoamine oxidase inhibitors (MAOIs).[1] Cheese and wine are two major dietary sources of **tyramine** due to the fermentation processes involved in their production.[3][4][5] Therefore, accurate quantification of **tyramine** in these products is essential for quality control and to ensure consumer safety.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of biogenic amines in food matrices. This application note

details a reliable HPLC method coupled with UV detection for the quantification of **tyramine** in both cheese and wine samples.

Experimental Protocols

Sample Preparation

1.1. Cheese Samples

The extraction of **tyramine** from the complex matrix of cheese is a critical step for accurate quantification.

- Homogenization: Weigh 5 grams of a representative cheese sample and homogenize it with 20 mL of 0.2 M perchloric acid (HClO₄).[\[6\]](#)
- Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.
- Derivatization (Pre-column):
 - To 1 mL of the filtered extract, add 200 µL of 2N NaOH, 300 µL of saturated sodium bicarbonate (NaHCO₃) solution, and 2 mL of dansyl chloride solution (15 mg/mL in acetone).[\[7\]](#)
 - Vortex the mixture and allow it to react in the dark at room temperature for 20 minutes.[\[7\]](#)
 - Add 100 µL of 25% (v/v) ammonium hydroxide (NH₄OH) to stop the reaction.[\[7\]](#)
 - Bring the final volume to 5 mL with acetonitrile.[\[7\]](#)
- Final Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

1.2. Wine Samples

Sample preparation for wine is generally simpler due to its liquid nature.

- Filtration: Filter the wine sample directly through a 0.20 µm membrane filter to remove any suspended particles.[7][8]
- Acidification: To 25 mL of the filtered wine, add 10.3 M perchloric acid (HClO₄) to achieve a final concentration of 0.2 M.[8]
- Derivatization (Pre-column): Follow the same derivatization procedure as described for cheese samples (Section 1.1).
- Final Filtration: Filter the derivatized sample through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC Analysis

A reversed-phase HPLC method is employed for the separation and quantification of the derivatized **tyramine**.

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][9]
- Mobile Phase:
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Elution:
 - Start with a 50:50 (v/v) mixture of Solvent A and Solvent B.
 - Over 20 minutes, linearly increase to 10:90 (v/v) of Solvent A to Solvent B.[8]
 - Hold for 3 minutes.
 - Return to the initial conditions over 4 minutes and allow for equilibration.
- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μ L.
- Column Temperature: 35°C.[9]
- Detection: UV detector set at 254 nm (for dansylated derivatives).[10]

Calibration and Quantification

- Standard Solutions: Prepare a series of standard solutions of **tyramine** in 0.2 M HClO₄ at concentrations ranging from 0.1 to 100 μ g/mL.
- Derivatization of Standards: Derivatize the standard solutions using the same procedure as for the samples.
- Calibration Curve: Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of **tyramine**.
- Quantification: Determine the concentration of **tyramine** in the prepared cheese and wine samples by comparing their peak areas to the calibration curve.

Data Presentation

The **tyramine** content in various cheese and wine samples can vary significantly depending on the type, age, and processing conditions. The following tables summarize typical quantitative data found in the literature.

Table 1: **Tyramine** Content in Various Cheese Types

Cheese Type	Tyramine Content (mg/kg)
Cheddar (aged)	0 - 1428
Swiss	0 - 1250
Parmesan	1 - 547
Blue Cheese	0 - 448[11]
Gouda	11 - 500
Feta	0 - 250[12]
Camembert	0 - 200
Provolone	0 - 200[12]

Note: **Tyramine** levels can vary widely within the same cheese type.

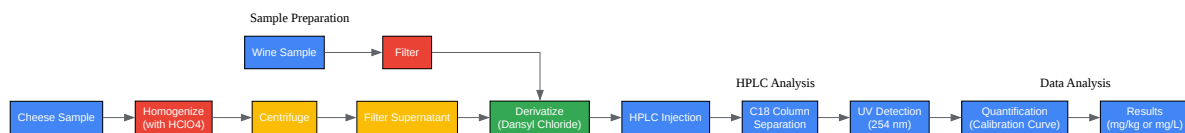
Table 2: **Tyramine** Content in Wine

Wine Type	Tyramine Content (mg/L)
Red Wine	0.1 - 37.7[13]
White Wine	< 0.1 - 2.1[14]
Chianti	Can have substantial quantities[4]
Vermouth	Can have substantial quantities[4]

Note: Red wines generally exhibit higher **tyramine** concentrations than white wines, which is often attributed to the malolactic fermentation process.[15]

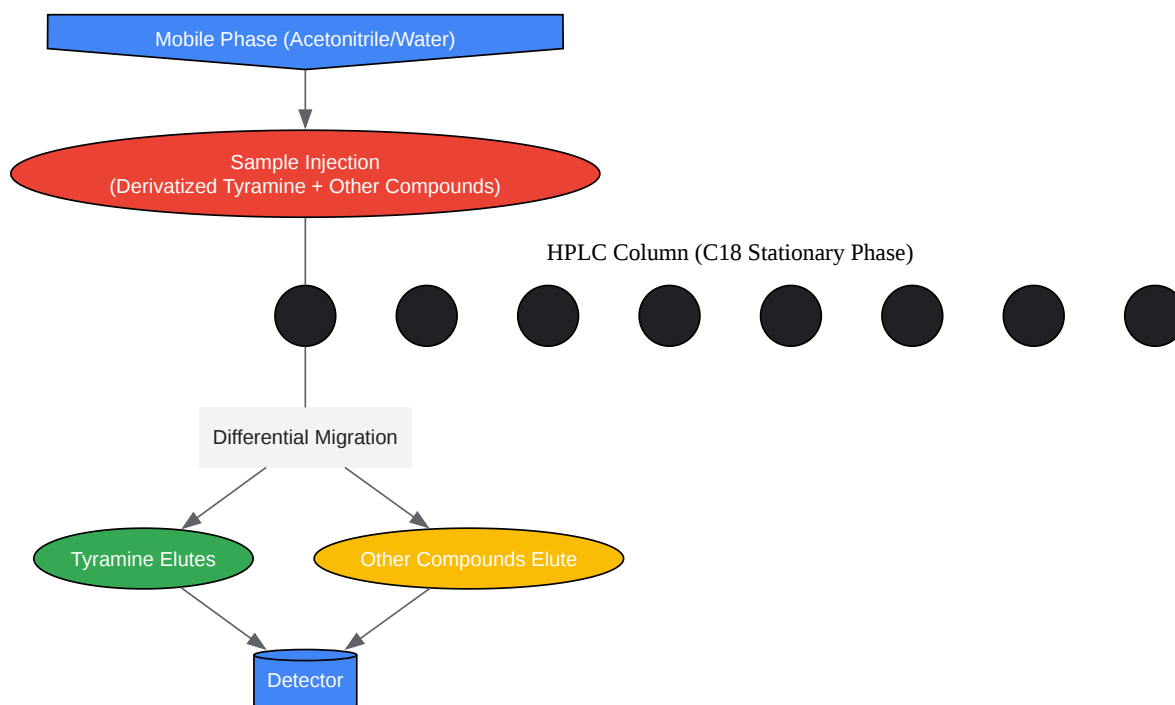
Visualizations

The following diagrams illustrate the experimental workflow and the principle of HPLC separation.



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Caption: Experimental workflow for **tyramine** quantification.



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Caption: Principle of HPLC separation of **tyramine**.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of **tyramine** in cheese and wine samples. The sample preparation protocols are optimized for efficient extraction and derivatization, ensuring high recovery and sensitivity. This method is suitable for routine quality control in the food industry and for research purposes to study the formation of biogenic amines during food processing and storage. The provided data and workflows serve as a valuable resource for researchers, scientists, and professionals in drug development who are concerned with the **tyramine** content of food products.

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